3-Ethenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h2-7,11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMMUQMONCMYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561338 | |
| Record name | 3-Ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53654-36-7 | |
| Record name | 3-Ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Vinylindole: A Technical Guide for Advanced Research and Development
Abstract
3-Vinylindole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-rich indole nucleus coupled with a reactive vinyl substituent, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of 3-vinylindole, consolidating its core physicochemical properties, established synthetic methodologies, and characteristic reactivity. It further explores its significant applications in drug discovery and materials science, providing researchers, chemists, and drug development professionals with a comprehensive technical resource for leveraging this valuable synthon.
Introduction: The Strategic Importance of the 3-Vinylindole Scaffold
The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatization at the C3-position is a cornerstone of synthetic strategy. The introduction of a vinyl group at this position to form 3-vinylindole (also known as 3-ethenyl-1H-indole) imbues the molecule with a rich and versatile chemical reactivity.[3][4]
The vinyl moiety acts as a powerful handle for a variety of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-couplings, and polymerizations.[5][6][7] This reactivity allows for the rapid elaboration of the indole core into more complex, polycyclic systems, such as carbazoles, which are of significant interest in medicinal and materials chemistry.[8] Consequently, 3-vinylindole serves as a critical intermediate for synthesizing compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][9] This guide provides the foundational knowledge required to effectively utilize 3-vinylindole in a research and development setting.
Core Physicochemical and Safety Data
Accurate identification and understanding of a compound's properties are prerequisites for its successful application in research. The essential data for 3-vinylindole are summarized below.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 53654-36-7 | [10][11] |
| Molecular Formula | C₁₀H₉N | [10] |
| Molecular Weight | 143.19 g/mol | [11] |
| Appearance | Solid | [10] |
| Purity | Typically ≥95% | [10] |
| LogP (Octanol-Water) | 2.95 | [12] |
| Boiling Point | ~289-290 °C (Predicted) | [12] |
| Melting Point | ~93.6 °C (Predicted) | [12] |
| InChI Key | YAMMUQMONCMYCX-UHFFFAOYSA-N |
Safety and Handling
While a comprehensive safety data sheet (SDS) for 3-vinylindole is not universally available, general precautions for handling indole derivatives and reactive vinyl compounds should be strictly followed.[13][14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[13][17] Avoid contact with skin, eyes, and clothing.[14][16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][17] Recommended storage is at -20°C, protected from light, and under an inert atmosphere like nitrogen to prevent degradation and polymerization.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Synthesis and Purification
The preparation of 3-vinylindoles has been an area of active research, with several methods reported. A common and reliable approach involves the Wittig reaction, starting from the readily available indole-3-carboxaldehyde. This method offers good yields and stereochemical control.
Synthetic Workflow: Wittig Olefination
The Wittig reaction provides a robust pathway to convert the aldehyde functionality of indole-3-carboxaldehyde into the desired vinyl group. The workflow involves the generation of a phosphorus ylide, which then reacts with the aldehyde.
Caption: Workflow for the synthesis of 3-vinylindole via Wittig reaction.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate scale.
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Causality: The inert atmosphere and anhydrous conditions are critical to prevent the highly reactive base and ylide from being quenched by atmospheric moisture or oxygen.
-
-
Wittig Reaction:
-
In a separate flask, dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the solution of indole-3-carboxaldehyde to the ylide suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the desired alkene (3-vinylindole) and triphenylphosphine oxide byproduct.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[18]
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-vinylindole.[18]
-
Causality: Column chromatography is essential to separate the product from the highly polar triphenylphosphine oxide byproduct and any unreacted starting material.
-
Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-vinylindole is dominated by the interplay between the nucleophilic indole ring and the versatile vinyl group, making it a dynamic participant in various reactions.[6]
Cycloaddition Reactions
3-Vinylindole is an excellent diene in Diels-Alder [4+2] cycloadditions, reacting with various dienophiles to construct carbazole and tetrahydrocarbazole frameworks.[7][19] This transformation is a powerful tool for building molecular complexity in a single step.
Caption: Diels-Alder reactivity of 3-vinylindole leading to carbazoles.
The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the indole and the dienophile.[19] The initial cycloadducts can be subsequently aromatized to yield fully conjugated carbazole systems.[8]
Electrophilic and Nucleophilic Character
Depending on the reaction conditions and partners, 3-vinylindole can act as either a nucleophile or an electrophile.[5][7]
-
As a Nucleophile: The vinyl group can be attacked by strong electrophiles. It can also participate in asymmetric alkenylation reactions.[5]
-
As an Electrophile: In the presence of acid catalysts, protonation can generate a stabilized carbocation, which is susceptible to attack by nucleophiles. This reactivity is harnessed in domino reactions to build complex heterocyclic systems.[20]
The N-substituent on the indole ring significantly impacts the molecule's overall reactivity, modulating its electronic properties and steric profile.[6] For instance, electron-withdrawing groups like tosyl (Ts) can alter the nucleophilicity and reaction pathways.[21]
Applications in Drug Discovery and Beyond
The structural motifs accessible from 3-vinylindole are prevalent in pharmacologically active compounds.
-
Anticancer Agents: The carbazole core, readily synthesized from 3-vinylindole, is found in numerous anticancer agents that function through mechanisms like tubulin polymerization inhibition and kinase inhibition.[2]
-
Marine Natural Products: Many indole alkaloids isolated from marine sources, which exhibit a wide range of therapeutic properties, can be synthesized using strategies that involve 3-vinylindole intermediates.[1]
-
Asymmetric Synthesis: Chiral catalysts have been successfully employed with 3-vinylindole derivatives to achieve high enantioselectivity in cycloadditions and other transformations, providing access to optically active molecules crucial for pharmaceutical development.[5][20]
-
Materials Science: The vinyl functionality allows 3-vinylindole to act as a monomer in polymerization reactions, leading to the development of novel conductive polymers and functional materials with unique optoelectronic properties.
Conclusion
3-Vinylindole stands as a molecule of significant strategic value for chemists in both academic and industrial settings. Its well-defined physicochemical properties, accessible synthetic routes, and predictable yet versatile reactivity make it an indispensable tool. The ability to rapidly construct complex, biologically relevant scaffolds like carbazoles ensures that 3-vinylindole will continue to be a key player in the ongoing quest for novel therapeutics and advanced functional materials. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential.
References
-
Beccalli, E. M., & Marchesini, A. (1993). A New Synthesis of 3-Vinylindoles. Organic Preparations and Procedures International, 25(3), 345-349. [Link]
-
Synthesis of chiral indoles from aryl-substituted 3-vinylindoles. ResearchGate. [Link]
-
3-ethenyl-1-methylindole | CAS#:62747-53-9. Chemsrc. [Link]
-
Feely, W., & Lehn, W. L. (1957). Synthesis of 3-Vinylindoles. The Journal of Organic Chemistry, 22(9), 1134-1134. [Link]
-
Noland, W. E., Kuryla, W. C., & Lange, R. F. (1959). The Synthesis of Carbazoles from 3-Vinylindoles with Tetracyanoethylene and Dimethyl Acetylenedicarboxylate. Journal of the American Chemical Society, 81(22), 6010-6015. [Link]
-
Pirovano, V., Abbiati, G., Brambilla, E., & Rossi, E. (2019). Impact of N-substituent on the reactivity of 3-vinylindoles. ResearchGate. [Link]
-
Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles. ResearchGate. [Link]
-
vinylindole Properties. U.S. Environmental Protection Agency (EPA). [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]
-
Vinylindolen | C6H9In | CID 129629737. PubChem, National Institutes of Health. [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Center for Biotechnology Information (NCBI), PMC. [Link]
-
Enantioselective Domino Reaction of 3-Vinylindole and p-Quinone Methides Enabled by Chiral Imidodiphosphoric Acids: Asymmetric Synthesis of Multisubstituted 3-Indolyl Cyclopenta[b]indoles. ACS Publications. [Link]
-
Identification of the substance/mixture and of the company/undertaking. 3M. [Link]
-
Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. ResearchGate. [Link]
-
Intramolecular Imino Diels−Alder Reaction of a 3-Vinyl Indole: Application to a Total Synthesis of (±)-Eburnamonine. ACS Publications. [Link]
-
Examples of bioactive 3-vinyl indole derivatives. ResearchGate. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. National Center for Biotechnology Information (NCBI), PMC. [Link]
-
3-methylene-3H-indole | C9H7N | CID 170404. PubChem, National Institutes of Health. [Link]
-
Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. ResearchGate. [Link]
-
CAS No : 53654-36-7 | Product Name : 3-Vinyl-1H-indole. Pharmaffiliates. [Link]
-
Communications - Synthesis of 3-Vinylindoles. ACS Publications. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Sources
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-vinyl-1H-indole | CymitQuimica [cymitquimica.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. fishersci.com [fishersci.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 65037-62-9|1-Tosyl-3-vinyl-1H-indole|BLD Pharm [bldpharm.com]
Electronic Properties of 3-Ethenyl-1H-indole as an Electron-Rich Diene: A Mechanistic and Synthetic Guide
Executive Summary
The synthesis of complex indole alkaloids and pharmacologically active tetrahydrocarbazoles relies heavily on the strategic construction of polycyclic frameworks. At the forefront of this synthetic methodology is 3-ethenyl-1H-indole (commonly known as 3-vinylindole), an internal-external ring diene that exhibits exceptional reactivity as an electron-rich 4π component[1]. This whitepaper provides an in-depth technical analysis of the electronic properties, frontier molecular orbital (FMO) dynamics, and experimental causality governing the cycloaddition reactions of 3-vinylindoles.
By dissecting the thermodynamic and kinetic parameters of these reactions, this guide equips researchers and drug development professionals with self-validating protocols to harness 3-vinylindole in highly enantioselective transformations.
Electronic Profiling & FMO Dynamics
The Internal-External Diene System
Structurally, 3-vinylindole is classified as an internal-external diene, meaning the C2–C3 double bond of the indole core participates directly in the conjugated diene system[1]. The electron-donating nature of the indole nitrogen significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). According to foundational studies by Pindur, this elevated HOMO energy makes 3-vinylindole a highly reactive, electron-rich diene, perfectly primed for Normal Electron-Demand Diels-Alder (NEDDA) reactions with electron-deficient dienophiles[1],[2].
The Mechanistic Divergence: Concerted vs. Stepwise
While the FMO concept predicts a purely HOMO(diene)–LUMO(dienophile) controlled concerted mechanism, the reality of 3-vinylindole reactivity is more complex. The C3 position of the indole ring is inherently nucleophilic. When strong Lewis acids are used to activate the dienophile, they generate a highly polarized complex. This over-polarization can shift the reaction pathway from a concerted [4+2] cycloaddition to an asynchronous or stepwise mechanism initiated by a Michael-type nucleophilic attack from C3[1]. This stepwise pathway involves bond rotation prior to ring closure, leading to the erratic diastereomeric ratios historically observed in these reactions[1].
To visualize the causality between substrate protection, catalyst selection, and mechanistic outcome, refer to the pathway diagram below.
Reaction logic of 3-vinylindole cycloadditions, highlighting catalyst-dependent pathway divergence.
Experimental Methodology: Self-Validating Protocols
To achieve high yields and stereocontrol, the experimental design must actively suppress the inherent nucleophilicity of the indole core while facilitating a concerted transition state. The following protocol utilizes a bifunctional thiourea organocatalyst to achieve this[1].
Protocol: Enantioselective Synthesis of Tetrahydrocarbazoles via Organocatalytic NEDDA
Phase 1: Substrate Modulation (N-Protection)
-
Step: Dissolve 3-ethenyl-1H-indole in anhydrous THF. Add NaH (1.1 equiv) at 0°C, followed by dropwise addition of Tosyl Chloride (TsCl, 1.2 equiv).
-
Causality: Unprotected indoles (N-H) readily undergo competitive Michael additions, yielding alkylation by-products[1]. N-tosylation withdraws electron density from the indole nitrogen, attenuating the nucleophilicity at C3. This forces the substrate to react exclusively as a 4π diene rather than a simple carbon nucleophile.
Phase 2: Transition State Assembly
-
Step: In a flame-dried Schlenk flask under N₂, combine the N-Ts-3-vinylindole (1.0 equiv) and the dienophile (e.g., 3-acryloyloxazolidin-2-one, 1.2 equiv) in anhydrous toluene. Add 10 mol% of a chiral bifunctional thiourea catalyst.
-
Causality: Toluene, a non-polar solvent, is selected to maximize the strength of the hydrogen-bonding network between the thiourea catalyst and the dienophile. The catalyst simultaneously lowers the LUMO of the dienophile (without over-polarizing it like a Lewis acid) and provides a rigid chiral pocket that dictates the facial approach of the diene, ensuring a concerted mechanism[1].
Phase 3: Kinetic Control & Cycloaddition
-
Step: Stir the reaction mixture at -20°C for 48 hours. Monitor via TLC.
-
Causality: Sub-ambient temperatures kinetically suppress the uncatalyzed background reaction (which would yield a racemic mixture) and heavily favor the lower-energy, catalyst-bound transition state, maximizing enantiomeric excess (ee).
Phase 4: Rearomatization & Isolation (Self-Validation Check)
-
Step: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, concentrate, and purify via flash chromatography.
-
Causality & Validation: The initial [4+2] cycloaddition disrupts the aromaticity of the pyrrole ring. This thermodynamically unstable intermediate spontaneously undergoes a [1,3]-hydride shift to rearomatize, yielding the stable tetrahydrocarbazole[1]. Validation: The completion of this [1,3]-shift can be validated via ¹H-NMR by the disappearance of the aliphatic bridgehead protons and the reappearance of the fully conjugated indole system.
Quantitative Data: Cycloaddition Performance Metrics
The choice of protecting group and catalyst drastically alters the reaction trajectory. The following table summarizes the performance of 3-vinylindoles across various catalytic systems, demonstrating the evolution from early thermal methods to modern asymmetric organocatalysis[1],[3].
| Diene Protection | Dienophile | Catalyst System | Mechanistic Pathway | Yield (%) | Enantiomeric Excess (ee %) |
| N-H (Unprotected) | Methyleneindolinones | None | Stepwise / Michael Addition | < 30% | Racemic |
| N-Me (Alkyl) | N-Phenylmaleimide | Thermal (110°C) | Concerted NEDDA | 80% | Racemic |
| N-Ts (EWG) | 3-Acryloyloxazolidin-2-ones | Chiral Thiourea Complex | Concerted NEDDA | 92% | 98% |
| N-Ts (EWG) | ortho-Quinone Methides | Chiral Phosphoric Acid | Inverse-Electron-Demand[2+4] | 95% | 97% |
Note: Recent advancements have expanded the utility of 3-vinylindoles beyond traditional diene roles, allowing them to act as mono-olefins (dienophiles) in inverse-electron-demand [2+4] cycloadditions with oxa-dienes like ortho-quinone methides, yielding chiral indole-containing chroman derivatives[3].
Applications in Drug Development
The ability to precisely control the electronic properties of 3-vinylindoles has unlocked rapid access to highly complex, biologically active scaffolds:
-
Carbazolespirooxindoles: By reacting 3-vinylindoles with methyleneindolinones under chiral Ni(II) or organocatalytic conditions, researchers can merge two privileged structures—tetrahydrocarbazoles and spirooxindoles—into a single molecule. These compounds are currently under intense investigation for their antitumoral, anti-HIV, and antimalarial properties[1].
-
Indole Alkaloids: The predictable regio- and stereochemistry afforded by the HOMO-LUMO controlled Diels-Alder mechanism allows for the rapid, single-step construction of the polycyclic cores found in numerous natural indole alkaloids[1],[2].
References
-
Title: 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions - AIR Unimi Source: unimi.it URL: 1
-
Title: HETEROCYCLES, Vol. 41, NO. 12,1995 NEW DIELS-ALDER REACTIONS OF OXY-FUNCTIONALIZED 3- VINYLINDOLES WITH CARBODIENOPHILES Source: clockss.org URL: 2
-
Title: Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - MDPI Source: mdpi.com URL: 3
Sources
Thermodynamic Stability and Regiocontrol of 3-Vinylindole vs. 2-Vinylindole: A Technical Whitepaper
Executive Summary
Vinylindoles are indispensable platform molecules in the synthesis of complex indole alkaloids, carbazoles, and advanced pharmaceutical intermediates. However, the regioselective functionalization of the indole core presents a fundamental challenge: differentiating between the C2 and C3 positions.
As a general heuristic, the C3 position is the kinetic hotspot for electrophilic attack, whereas the C2 position is often accessed via thermodynamic control or specific metal-catalyzed migration. This whitepaper provides an in-depth mechanistic analysis, supported by Density Functional Theory (DFT) data, to elucidate the thermodynamic stability of 3-vinylindole versus 2-vinylindole. Furthermore, it details field-proven, self-validating experimental protocols for the regiodivergent synthesis of these critical scaffolds.
Mechanistic Framework: Kinetic vs. Thermodynamic Paradigms
The regioselectivity of indole vinylation is governed by the delicate interplay between activation barriers (kinetic control) and intermediate stability (thermodynamic control).
The Kinetic Preference for C3
The C3 position of the indole core possesses the highest Highest Occupied Molecular Orbital (HOMO) density. During an Electrophilic Aromatic Substitution (SEAr) or direct metalation, attack at C3 generates a highly stable Wheland intermediate (indolium cation). The high C3 selectivity is attributed to the greater stability of this indolyl carbocation at the C3 position compared to the C2 position, as the positive charge is stabilized by the adjacent nitrogen lone pair without disrupting the aromaticity of the fused benzene ring [[1]]([Link]). Consequently, the activation barrier for C3-attack is significantly lower, making 3-vinylindole the kinetic product.
The Thermodynamic Pathway to C2
Conversely, C2-vinylation is typically achieved under thermodynamic control. Interestingly, DFT calculations reveal that the absolute ground-state thermodynamic stabilities of 3-vinylindole and 2-vinylindole are nearly identical. For instance, in the addition of alkynes to indoles, the experimentally observed C3-addition is exergonic by −111 kJ/mol, while the thermodynamic driving force for C2-addition is essentially identical at −110 kJ/mol .
Therefore, "thermodynamic control" in this context does not mean the final C2 product is vastly more stable than the C3 product. Rather, it refers to the stability of the intermediates (such as metalated C2-Pd species or rearranged spirocycles) and the reversibility of the initial C3-attack. When the C3-spirocyclization step is reversible, the system can funnel through a higher activation barrier (~41 kJ/mol) to form the C2-adduct, which acts as a thermodynamic sink due to extended conjugation and relief of steric strain [[2]]([Link]).
Quantitative Data: Thermodynamic Parameters
The following table summarizes the key thermodynamic and kinetic parameters distinguishing the C2 and C3 pathways, derived from computational and experimental studies on metal-catalyzed indole functionalization.
| Parameter | 3-Vinylindole Pathway (Kinetic) | 2-Vinylindole Pathway (Thermodynamic) |
| Primary Reaction Site | C3 (Highest HOMO electron density) | C2 (Via CMD or reversible migration) |
| Activation Barrier (Ea) | ~25 kJ/mol (Lower barrier) | ~41 kJ/mol (Higher barrier) |
| Ground State Stability (ΔG) | -111 kJ/mol | -110 kJ/mol |
| Key Intermediate | Wheland/Spiro intermediate (Polar, kinetically accessible) | Metalated intermediate (Thermodynamically stable) |
| Regiocontrol Mechanism | Electrophilic Aromatic Substitution (SEAr) | Concerted Metalation-Deprotonation (CMD) |
Visualizing the Reaction Logic
To conceptualize the divergence between these two pathways, the energy profile below illustrates how the system navigates kinetic barriers versus thermodynamic sinks.
Figure 1: Energy profile illustrating the kinetic vs. thermodynamic pathways for vinylindoles.
Experimental Methodologies: Causality-Driven Protocols
To harness these thermodynamic principles in the laboratory, solvent-controlled palladium catalysis provides a robust, regiodivergent approach. Palladium-catalyzed oxidative direct vinylation typically occurs at the electron-rich C3-position; however, modifying the solvent environment allows C2-vinylation to predominate .
Protocol A: Synthesis of 3-Vinylindole via Kinetic SEAr Control
This protocol utilizes highly polar solvents to stabilize the kinetic intermediate.
-
Reaction Setup : In a Schlenk tube, combine the substituted indole (1.0 equiv), activated alkene (1.5 equiv), Pd(OAc)₂ (10 mol%), and an oxidant (e.g., Cu(OAc)₂, 2.0 equiv) in a solvent mixture of DMF/DMSO (9:1) .
-
Causality: The high dielectric constant of DMF/DMSO strongly stabilizes the polar Wheland intermediate formed during the initial electrophilic attack at C3. This lowers the activation energy of the SEAr pathway, locking the reaction under kinetic control .
-
-
Execution : Stir the mixture at room temperature to 50 °C for 8 hours.
-
Causality: Lower temperatures prevent the system from acquiring the thermal energy required to overcome the higher activation barrier of the C2 pathway or reverse the C3-addition.
-
-
Self-Validation (NMR) : Analyze the crude mixture via ¹H-NMR. The disappearance of the characteristic C3-H doublet (~6.5 ppm) and the retention of the C2-H singlet (~7.2 ppm) confirms exclusive C3-vinylation.
Protocol B: Synthesis of 2-Vinylindole via Thermodynamic CMD Control
This protocol utilizes acidic conditions to force a Concerted Metalation-Deprotonation (CMD) pathway.
-
Reaction Setup : In a Schlenk tube, combine the substituted indole (1.0 equiv), activated alkene (1.5 equiv), Pd(OAc)₂ (10 mol%), and oxidant in a solvent mixture of Dioxane/Acetic Acid (1:1) .
-
Causality: Acetic acid is the critical variable. The acetate ligand acts as an internal base to facilitate the CMD mechanism. The resulting C2-palladated intermediate is thermodynamically more stable than the C3-palladated species, driving the equilibrium toward C2-vinylation .
-
-
Execution : Heat the reaction to 100–120 °C for 12–16 hours.
-
Self-Validation (NMR) : Analyze the crude mixture. The absence of the C2-H singlet (~7.2 ppm) and the presence of the C3-H signal (~6.5 ppm) confirms successful C2-vinylation.
Figure 2: Regiodivergent experimental workflow for synthesizing 2- and 3-vinylindoles.
References
-
Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes Organometallics (2022). URL:[Link][2][3]
-
Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings Organic Letters (2008). URL:[Link][4]
-
Site-Selective Benzylic Dehydrogenation of Alkylindoles JACS Au (2025). URL:[Link][1]
Sources
Unlocking the Synthetic Potential of 3-Vinylindoles: A Comprehensive Guide to Reactivity Patterns and Asymmetric Catalysis
Executive Summary
In the realm of modern organic synthesis and drug development, 3-vinylindoles have emerged as privileged, highly versatile building blocks. Characterized by the conjugation of an exocyclic vinyl group with an electron-rich indole core, these molecules function as internal-external ring dienes. Historically, their synthetic utility was hampered by their acid-sensitive nature, often leading to rapid polymerization. However, the advent of mild organocatalytic strategies—specifically hydrogen-bonding catalysts and chiral phosphoric acids (CPAs)—has unlocked their potential.
This whitepaper provides an in-depth mechanistic analysis of 3-vinylindole reactivity patterns, detailing their chameleon-like ability to act as dienes, dienophiles, or nucleophiles to construct complex, enantioenriched indole alkaloids and pharmaceutical intermediates.
Mechanistic Foundations & Divergent Reactivity Modalities
The structural uniqueness of 3-vinylindoles lies in their highly polarizable π-system. Depending on the electronic nature of the reaction partner and the microenvironment provided by the catalyst, 3-vinylindoles can undergo several divergent cycloaddition pathways.
The Diene Paradigm:[4+2] Cycloadditions
When paired with electron-deficient dienophiles (e.g., nitroolefins, maleimides, or methyleneindolinones), 3-vinylindoles act as electron-rich 4π components in normal-demand Diels-Alder reactions. This transformation typically proceeds via a dearomatization mechanism, yielding highly substituted hydrocarbazoles. The use of bifunctional thiourea catalysts is critical here; the catalyst coordinates both the diene (via the indole N-H) and the dienophile, achieving excellent enantioselectivities without triggering acid-mediated degradation (1)[1]. Recent advancements have successfully utilized nitroolefins under multiple hydrogen-bond promotions to yield structurally diverse 1-nitro-hydrocarbazoles as single diastereoisomers (2)[2].
The Dienophile Paradigm: [2+4] Inverse-Electron-Demand Cycloadditions
In a reversal of their traditional role, 3-vinylindoles can act as 2π components (mono-olefins) when reacted with highly reactive oxa-dienes, such as ortho-quinone methides (o-QMs). Catalyzed by CPAs, this [2+4] inverse-electron-demand Diels-Alder (IEDDA) reaction provides direct access to chiral indole-containing chroman derivatives. The dual-activation mode of the CPA facilitates regioselective and enantioselective assembly, yielding products with up to 98% ee (3)[3].
Formal [3+2] Cycloadditions & Multicomponent Reactions
Beyond six-membered rings, 3-vinylindoles participate in formal [3+2] cycloadditions with 3-atom synthons like azoalkenes, yielding chiral 2,3-dihydropyrroles in a diastereospecific manner (4)[4]. Furthermore, they exhibit unique multicomponent reactivity. For instance, reacting 3-vinylindoles with imino esters under CPA catalysis yields complex 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates via a Povarov-type cascade, showcasing their ability to act sequentially as both nucleophile and electrophile (5)[5].
Divergent reactivity pathways of 3-vinylindoles based on reaction partner and catalyst.
Quantitative Benchmarking
To guide experimental design, the following table summarizes the performance metrics of the primary 3-vinylindole reactivity modes established in recent literature.
| Reaction Mode | Role of 3-Vinylindole | Reaction Partner | Optimal Catalyst System | Max Yield (%) | Max Enantiomeric Excess (ee %) |
| [4+2] Cycloaddition | 4π Component (Diene) | Nitroolefins / Maleimides | Bifunctional Thiourea | 95% | 98% |
| [2+4] IEDDA | 2π Component (Dienophile) | o-Quinone Methides | Chiral Phosphoric Acid (CPA) | 98% | 98% |
| Formal[3+2] | Nucleophile | Azoalkenes | Chiral Phosphoric Acid (CPA) | 96% | 99% |
| Multicomponent | Nucleophile / Electrophile | Imino Esters | Chiral Phosphoric Acid (CPA) | 70% | 99% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices and environmental controls to ensure reproducibility and high stereofidelity.
Protocol A: Organocatalytic Asymmetric [4+2] Cycloaddition with Nitroolefins
Objective: Synthesis of chiral 1-nitro-hydrocarbazoles via dearomatization. Rationale: 3-Vinylindoles are highly electron-rich and prone to acid-catalyzed oligomerization. Using a mild, bifunctional thiourea organocatalyst circumvents degradation while providing a rigid chiral pocket via dual hydrogen-bonding (activating the nitroolefin's nitro group and coordinating the indole N-H).
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral thiourea catalyst (10 mol%) and the nitroolefin (1.2 equiv) in anhydrous toluene (0.1 M). Causality: Toluene provides a non-polar environment that maximizes the strength of hydrogen-bonding interactions between the catalyst and substrates, which would otherwise be disrupted by polar protic solvents.
-
Temperature Equilibration: Cool the reaction mixture to -55 °C using a cryocooler. Causality: Lowering the thermal energy suppresses the uncatalyzed, racemic background reaction, ensuring high enantiomeric excess.
-
Diene Addition: Add the 3-vinylindole (1.0 equiv) dropwise as a solution in toluene to prevent localized concentration spikes that could lead to dimerization.
-
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active 3-vinylindole spot indicates conversion.
-
Quenching & Purification: Once complete (typically 48 h), quench with cold methanol to disrupt the catalyst-product complex. Concentrate under reduced pressure and purify via flash column chromatography on silica gel (pre-treated with 1% Et
N). Causality: Triethylamine neutralizes the acidity of the silica gel, preventing acid-mediated rearomatization or decomposition of the dearomatized hydrocarbazole product. -
Analysis: Determine ee using chiral stationary phase HPLC.
Protocol B: CPA-Catalyzed[2+4] IEDDA Cycloaddition with o-Quinone Methides
Objective: Synthesis of indole-fused chiral chromans. Rationale: Free o-QMs are highly reactive and unstable. They must be generated in situ from ortho-hydroxybenzyl alcohols. A Chiral Phosphoric Acid (CPA) serves a dual purpose: it promotes the dehydration to form the o-QM and subsequently directs the cycloaddition via a highly ordered, hydrogen-bonded transition state.
-
In Situ Generation: Combine the ortho-hydroxybenzyl alcohol precursor (1.0 equiv), 3-vinylindole (1.2 equiv), and CPA catalyst (5-10 mol%) in anhydrous dichloromethane (DCM) containing 4 Å molecular sieves. Causality: Molecular sieves sequester the water byproduct generated during o-QM formation, preventing catalyst poisoning and reversible hydration of the o-QM.
-
Reaction Execution: Stir the mixture at 25 °C. Causality: Unlike the [4+2] reaction, the IEDDA requires ambient temperature to provide sufficient activation energy for the in situ dehydration step.
-
Monitoring (Self-Validation): Track the reaction via LC-MS. The formation of the chroman mass peak [M+H]
and the consumption of the precursor validate the cascade sequence. -
Workup: Filter the mixture through a short pad of Celite to remove molecular sieves. Wash with saturated aqueous NaHCO
. Causality: The basic wash deprotonates and removes the CPA catalyst, halting any further reactivity. -
Isolation: Extract with DCM, dry over anhydrous Na
SO , and purify via silica gel chromatography to isolate the enantioenriched chroman derivative.
Bifunctional activation of 3-vinylindole and o-quinone methide by a chiral phosphoric acid.
Conclusion
The reactivity of 3-vinylindoles is defined by their dual nature as both electron-rich dienes and competent nucleophilic mono-olefins. By carefully selecting the catalytic system—transitioning from hydrogen-bonding thioureas to chiral phosphoric acids—chemists can dictate the specific cycloaddition pathway. These methodologies provide robust, scalable routes to complex indole alkaloids, significantly accelerating the pace of discovery in pharmaceutical sciences. Recent advances in site-selective benzylic dehydrogenation also promise to expand the accessible pool of 3-vinylindole precursors directly from simple alkylindoles (6)[6].
References
- Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides Source: MDPI / Molecules URL
- 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions Source: AIR Unimi URL
- Asymmetric Diels–Alder Reactions of Vinylindoles Using Organocatalysis Source: Thieme Connect URL
- Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles Source: iScience / PubMed URL
- Asymmetric Diels–Alder Reaction of 3‑Vinylindoles and Nitroolefins Promoted by Multiple Hydrogen Bonds Source: Organic Letters / Figshare URL
- Asymmetric organocatalytic synthesis of 4,6-bis-(1H-indole-3-yl)
- Site-Selective Benzylic Dehydrogenation of Alkylindoles Source: JACS Au / ACS Publications URL
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides [mdpi.com]
- 4. Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Wittig Reaction Protocols for the Synthesis of 3-Vinylindole
Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application Area: Asymmetric Organocatalysis, Natural Product Synthesis, and Indole Alkaloid Scaffolding
Introduction & Mechanistic Rationale
3-Vinylindoles are highly privileged synthons in modern organic chemistry, serving as versatile dienes and nucleophiles in asymmetric synthesis. They are frequently employed in inverse-electron-demand Diels-Alder reactions, [2+n] cycloadditions, and as precursors for complex hydrocarbazole frameworks found in akuammiline alkaloids [1].
The most direct and widely utilized method for synthesizing the parent 3-vinylindole (and its N-protected derivatives) is the Wittig olefination of indole-3-carboxaldehyde using methyltriphenylphosphonium bromide. However, the synthesis of the free N-H 3-vinylindole presents two distinct mechanistic challenges that dictate the experimental design:
-
Acid-Base Causality (The N-H Proton): The free N-H proton of indole-3-carboxaldehyde is relatively acidic (pKa ~ 16.2 in DMSO). The phosphorus ylide generated from methyltriphenylphosphonium bromide is highly basic. If only a stoichiometric amount (1.0 equivalent) of the ylide is used, it will preferentially deprotonate the indole N-H rather than attacking the carbonyl carbon, quenching the reagent and halting the reaction. Therefore, the protocol strictly requires the generation of >2.0 equivalents of the ylide (using >2.0 equivalents of a strong base like n-BuLi) to form a transient dianion-like intermediate [2].
-
Thermal & Acidic Instability: 3-Vinylindoles are highly electron-rich and prone to acid-catalyzed polymerization and background degradation at room temperature. Maintaining strictly controlled low temperatures (-50 °C to -30 °C) during substrate addition is critical to suppressing these side reactions [2].
Experimental Design & Optimization Data
To validate the causality of the reagent equivalents and temperature control, the following quantitative data summarizes the optimization landscape for the Wittig olefination of unprotected indole-3-carboxaldehyde.
Table 1: Optimization of Wittig Olefination Conditions for 3-Vinylindole
| Condition | Base (Eq) | Phosphonium Salt (Eq) | Temperature Profile | Yield (%) | Mechanistic Observation |
| A | n-BuLi (1.1) | 1.2 | -50 °C to 25 °C | < 10% | Ylide quenched by indole N-H; starting material recovered. |
| B | n-BuLi (2.2) | 2.5 | 0 °C to 25 °C | 35% | Complete conversion, but significant polymerization of product. |
| C | NaH (2.5) | 2.5 | 0 °C to 25 °C | 65% | Slower ylide generation; moderate yield and purity. |
| D (Optimized) | n-BuLi (2.0) | 2.3 | -50 °C | 82 - 88% | Clean conversion; thermal degradation completely suppressed [2]. |
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed to maximize the yield of 3-vinylindole while preventing its spontaneous degradation [2].
Materials & Reagents
-
Indole-3-carboxaldehyde (1.0 eq, e.g., 10.0 mmol, 1.45 g)
-
Methyltriphenylphosphonium bromide (2.3 eq, 23.0 mmol, 8.21 g)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (2.0 eq, 20.0 mmol, 12.5 mL)
-
Anhydrous Tetrahydrofuran (THF) (60 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc) and Brine
Workflow Procedure
Step 1: Ylide Generation
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add methyltriphenylphosphonium bromide (8.21 g, 23.0 mmol) and anhydrous THF (60 mL) to the flask. Stir to form a suspension.
-
Cool the suspension to -50 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (12.5 mL, 1.6 M in hexanes, 20.0 mmol) dropwise via syringe over 15 minutes.
-
Self-Validation Check: The mixture will transition into a bright yellow suspension, indicating the successful formation of the methylenetriphenylphosphorane ylide. Allow the mixture to warm to 0 °C over approximately 45 minutes to ensure complete ylide generation.
Step 2: Substrate Addition & Olefination 6. Re-cool the yellow ylide suspension to -30 °C. 7. Dissolve indole-3-carboxaldehyde (1.45 g, 10.0 mmol) in a minimal amount of anhydrous THF (approx. 10 mL) and add this solution dropwise to the ylide mixture. 8. Maintain the reaction at -30 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional 2 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3).
Step 3: Quench & Workup 9. Once complete, quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (30 mL). Note: Avoid highly acidic quenches to prevent the polymerization of the electron-rich vinylindole. 10. Extract the aqueous layer with EtOAc (3 × 40 mL). 11. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low bath temperature (< 30 °C).
Step 4: Purification 12. Purify the crude residue via flash column chromatography. Critical Step: Use silica gel that has been pre-neutralized with 1% triethylamine (TEA) in hexanes to prevent acid-catalyzed degradation on the column. Elute with a gradient of Hexanes/EtOAc (9:1 to 8:2). 13. Isolate 3-vinylindole as a pale solid and store immediately under argon at -20 °C.
Process Visualization
The following diagram illustrates the critical workflow and temperature gateways required for the successful synthesis of 3-vinylindole.
Caption: Workflow and critical temperature control gateways for the Wittig synthesis of 3-vinylindole.
References
-
Title: Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides Source: MDPI / PubMed Central (PMC) URL: [Link]
-
Title: DOTTORATO DI RICERCA IN Scienze Chimiche Ciclo XXIV (General procedure for the preparation of 3-vinylindoles through a Wittig reaction) Source: Alma Mater Studiorum – Università di Bologna URL: [Link]
-
Title: Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles Source: Angewandte Chemie International Edition (via ResearchGate) URL: [Link]
Application Note: Chemoselective Synthesis of 3-Vinylindole via Dual-Base Wittig Olefination
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide
Introduction & Mechanistic Rationale
The 3-vinylindole scaffold is a privileged diene in organic synthesis, frequently utilized in Diels-Alder cycloadditions to construct complex, multi-cyclic alkaloid frameworks and pharmaceutical intermediates[1]. However, the direct olefination of indole-3-carboxaldehyde via the classic Wittig reaction presents a significant chemoselectivity challenge due to the inherent acidity of the indole system.
The Causality of the Chemoselectivity Challenge: The N–H proton of an unprotected indole has a pKₐ of approximately 16.2 (in DMSO). The standard phosphorus ylide generated from methyltriphenylphosphonium bromide is highly basic (the pKₐ of its conjugate acid is ~22). If indole-3-carboxaldehyde is introduced directly to one equivalent of the ylide, an acid-base reaction outcompetes the desired nucleophilic addition. The ylide deprotonates the indole N–H, effectively quenching the Wittig reagent and halting the olefination process.
The Dual-Base Solution: To bypass the need for tedious N-protection and deprotection steps (e.g., using Tosyl or Boc groups), a highly efficient "dual-base" strategy is employed[2].
-
n-Butyllithium (n-BuLi) is used to deprotonate the phosphonium salt, generating the reactive ylide.
-
Lithium hexamethyldisilazide (LiHMDS) , a non-nucleophilic base, is used to pre-deprotonate the indole-3-carboxaldehyde.
By converting the substrate into a lithium indolide intermediate, the acidic N–H proton is removed. The resulting electron-rich indolide anion cannot quench the ylide, allowing the aldehyde moiety to undergo smooth olefination. This self-validating protocol maximizes atom economy and ensures high yields of 3-vinylindole in a single operational step.
Reagents and Materials
All glassware must be flame-dried and maintained under an inert atmosphere (Argon or Nitrogen) to prevent the hydrolysis of the highly moisture-sensitive ylide and lithium reagents.
Table 1: Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 20 mmol scale) | Role |
| Indole-3-carboxaldehyde | 145.16 | 1.00 | 2.90 g (20.0 mmol) | Substrate |
| Methyltriphenylphosphonium bromide | 357.22 | 1.15 | 8.21 g (23.0 mmol) | Wittig Reagent Precursor |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.15 | 14.3 mL (23.0 mmol) | Ylide Generator |
| LiHMDS (1.0 M in THF) | 167.33 | 1.00 | 20.0 mL (20.0 mmol) | Substrate Pre-activator |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | N/A | 84 mL (total) | Solvent |
Step-by-Step Experimental Protocol
Phase 1: Generation of the Phosphorus Ylide
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add methyltriphenylphosphonium bromide (8.21 g, 23.0 mmol) and anhydrous THF (60 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and cool the suspension to -50 °C.
-
Deprotonation: Slowly add n-BuLi (14.3 mL, 1.6 M in hexanes) dropwise via a syringe over 10 minutes.
-
Ylide Maturation: Remove the cooling bath and allow the mixture to warm to 0 °C over approximately 45 minutes.
-
Self-Validation Checkpoint: The heterogeneous white suspension will transition into a homogeneous, bright yellow/orange solution. This color change visually confirms the successful generation of the phosphorus ylide.
-
-
Re-cooling: Once matured, cool the ylide solution to -30 °C in preparation for substrate addition.
Phase 2: Substrate Pre-activation (N-H Deprotonation)
-
Aldehyde Solution: In a separate flame-dried 100 mL flask under argon, dissolve indole-3-carboxaldehyde (2.90 g, 20.0 mmol) in anhydrous THF (24 mL). Cool this solution to -30 °C.
-
Anion Generation: Slowly add LiHMDS (20.0 mL, 1.0 M in THF) dropwise to the aldehyde solution. Stir for 15 minutes at -30 °C to ensure complete deprotonation of the indole N–H, forming the lithium indolide intermediate.
Phase 3: Olefination Reaction
-
Coupling: Using a cannula or a dry syringe, transfer the pre-activated lithium indolide solution dropwise into the ylide solution at -30 °C.
-
Reaction Progression: Remove the cooling bath and allow the combined reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 1 hour.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The UV-active aldehyde spot (
) should disappear, replaced by a new, less polar spot corresponding to 3-vinylindole ( ).
-
Phase 4: Workup and Purification
-
Quench: Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold distilled water.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 75 mL).
-
Drying & Concentration: Wash the combined organic phases with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford pure 3-vinylindole as a pale solid/oil.
Comparative Data Presentation
To highlight the efficacy of the dual-base protocol, Table 2 summarizes the operational differences between common synthetic strategies for this specific transformation.
Table 2: Comparison of Synthetic Strategies for 3-Vinylindole
| Synthetic Strategy | Reagent Equivalents | Step Count | Overall Yield | Chemoselectivity / Drawbacks |
| Single-Base (Excess Ylide) | 2.5 eq Ylide | 1 | ~55-60% | Poor atom economy; excess ylide is consumed by the acidic N-H proton. |
| N-Protection Route | 1.1 eq Ylide | 3 | ~75-80% | Requires protection (e.g., TsCl) and subsequent harsh deprotection steps. |
| Dual-Base (LiHMDS Pre-activation) | 1.15 eq Ylide + 1.0 eq LiHMDS | 1 | >85% | Optimal; prevents ylide quenching, high atom economy, single-pot operation. |
Workflow and Mechanistic Visualization
The following diagram maps the logical flow of the dual-base Wittig olefination, illustrating how the parallel preparation of the ylide and the indolide anion converges to yield the final product.
Figure 1: Workflow of the dual-base Wittig olefination for the chemoselective synthesis of 3-vinylindole.
References
- Synthesis of 3-Substituted Indoles Starting from Isatin.SciSpace.
- Novel Asymmetric Catalysts for the Activation of a,b-Unsaturated Carbonyl Compounds.Cardiff University.
- Alma Mater Studiorum – Università di Bologna DOTTORATO DI RICERCA IN Scienze Chimiche.Università di Bologna.
Sources
3-Vinylindole as a diene in carbazole alkaloid synthesis
Application Note: 3-Vinylindole as a Diene in Carbazole Alkaloid Synthesis
Executive Summary
Carbazole alkaloids—including ellipticine, staurosporine, and murraya alkaloids—are privileged pharmacophores in oncology and neuropharmacology due to their DNA-intercalating and kinase-inhibitory properties. Constructing the tricyclic carbazole core efficiently is a persistent challenge in drug development. The utilization of 3-vinylindoles as "internal-external" dienes in Diels-Alder [4+2] cycloadditions has emerged as a highly convergent, atom-economical strategy. This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols for utilizing 3-vinylindoles to synthesize complex polyfunctionalized carbazoles.
Mechanistic Principles and Causality
Unlike their 2-vinylindole counterparts, 3-vinylindoles participate seamlessly in normal electron-demand Diels-Alder reactions, enabling the rapid assembly of the carbazole C-ring [1]. However, the successful execution of this chemistry relies on managing the inherent instability of the diene.
-
The Stability Paradox and In Situ Generation: Isolated 3-vinylindoles are highly electron-rich and prone to rapid polymerization or oxidative degradation under ambient conditions. To circumvent this, modern protocols employ in situ generation. Precursors such as 3-(indol-3-yl)-1,3-diphenylpropan-1-ones are oxidatively dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to transiently form the active 3-vinylindole diene [2].
-
HOMO-LUMO Activation: The cycloaddition is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich 3-vinylindole and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile (e.g., maleimides, chalcones, or nitroolefins). The addition of a Brønsted acid (like p-toluenesulfonic acid, p-TsOH) protonates the dienophile's carbonyl group, significantly lowering its LUMO. This not only accelerates the reaction but also enforces strict endo-selectivity [3].
-
Thermodynamic Driving Force (Aromatization): The initial[4+2] cycloaddition yields a tetrahydrocarbazole intermediate. Because the restoration of the fully aromatic carbazole system provides a massive thermodynamic stabilization, a subsequent oxidation step (utilizing an additional equivalent of DDQ or Pd/C) is employed to drive the sequence irreversibly to the final alkaloid scaffold [4].
Mechanistic pathway of 3-vinylindole [4+2] cycloaddition to carbazoles.
Quantitative Reaction Metrics
The choice of dienophile and catalyst directly dictates the yield and stereochemical outcome of the intermediate before aromatization. The table below summarizes benchmark data for various 3-vinylindole cycloadditions.
| Dienophile Type | Catalyst / Additive | Reaction Conditions | Intermediate Stereoselectivity | Final Carbazole Yield |
| Chalcones | p-TsOH (0.1 eq), DDQ | Acetonitrile, Reflux, 4h | High endo-preference | 75% - 88% |
| Maleimides | p-TsOH (0.1 eq), DDQ | Toluene, 60 °C, 6h | Exclusive endo-adduct | 80% - 92% |
| Nitroolefins | Chiral Thiourea (10 mol%) | DCM, -20 °C, 24h | >98% ee (Asymmetric) | 65% - 82% |
| Tetracyanoethylene | None (Thermal) | THF, Room Temp, 2h | N/A (Rapid aromatization) | 85% - 95% |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate formation before proceeding to subsequent steps.
Protocol A: One-Pot Domino Synthesis of Polyfunctionalized Carbazoles
This protocol utilizes a domino oxidation/cycloaddition/aromatization sequence, ideal for generating libraries of carbazole derivatives for high-throughput screening [2].
Reagents:
-
3-(indol-3-yl)-1,3-diphenylpropan-1-one (1.0 mmol)
-
Substituted chalcone (1.2 mmol)
-
DDQ (2.2 mmol, divided into two 1.1 mmol portions)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Anhydrous Acetonitrile (10 mL)
Step-by-Step Workflow:
-
Diene Generation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the indole precursor (1.0 mmol) and the chalcone (1.2 mmol) in 10 mL of anhydrous acetonitrile.
-
First Oxidation: Add the first portion of DDQ (1.1 mmol) portion-wise. Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint: The solution will transition from pale yellow to deep red/brown. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the starting indole and the appearance of a highly UV-active, lower-Rf spot corresponding to the transient 3-vinylindole.
-
-
Cycloaddition: Add p-TsOH (0.1 mmol) to the reaction mixture. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.
-
Causality: Heating provides the activation energy required for the [4+2] cycloaddition, while p-TsOH activates the chalcone.
-
-
Aromatization: Cool the reaction to room temperature. Add the second portion of DDQ (1.1 mmol). Stir open to the air for 2 hours.
-
Self-Validation Checkpoint: Aliquot 0.1 mL, dilute with EtOAc, and wash with saturated NaHCO3. TLC of the organic layer should reveal a single, intensely fluorescent blue/green spot under 365 nm UV light, indicative of the fully conjugated carbazole core.
-
-
Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and pass through a short pad of Celite to remove DDQ hydroquinone byproducts. Purify via flash column chromatography to isolate the pure carbazole.
Step-by-step workflow for the one-pot domino Diels-Alder carbazole synthesis.
Protocol B: Asymmetric Synthesis of Tetrahydrocarbazoles
For drug development programs requiring specific stereocenters (e.g., analogues of the akuammiline alkaloid minfiensine), the aromatization step is omitted, and chiral organocatalysts are employed [5].
-
Preparation: Pre-form the stable N-protected 3-vinylindole (1.0 mmol) and dissolve in anhydrous DCM (5 mL) at -20 °C.
-
Catalyst Addition: Add 10 mol% of a chiral bifunctional thiourea catalyst.
-
Causality: The thiourea moiety hydrogen-bonds to the nitro group of the dienophile (lowering LUMO and locking conformation), while the basic amine directs the incoming diene, ensuring high enantiomeric excess (ee).
-
-
Cycloaddition: Slowly add the nitroolefin (1.2 mmol) dropwise over 10 minutes. Stir at -20 °C for 24 hours.
-
Validation & Isolation: Quench with cold water. Extract with DCM. The crude NMR (1H) should show distinct doublets in the 4.5–5.5 ppm range corresponding to the newly formed chiral methine protons of the tetrahydrocarbazole. Purify via chiral HPLC.
Troubleshooting & Analytical Validation
-
Issue: Low yield of the final carbazole; high recovery of unreacted dienophile.
-
Root Cause: Premature polymerization of the 3-vinylindole before cycloaddition.
-
Solution: Ensure strict anhydrous conditions during Step 1. Alternatively, increase the equivalents of the dienophile to trap the diene immediately upon formation.
-
-
Issue: Mixture of tetrahydrocarbazole and fully aromatized carbazole.
-
Root Cause: Incomplete oxidation during Step 3.
-
Solution: DDQ oxidation can be sluggish for highly sterically hindered cycloadducts. Switch the aromatization reagent to Palladium on Carbon (Pd/C, 10 wt%) in refluxing diphenyl ether, which provides a stronger thermodynamic push for aromatization[4].
-
References
1.1 - Beilstein Journal of Organic Chemistry 2.2 - BenchChem 3.3 - Heterocycles 4.4 - Journal of the American Chemical Society 5. - AIR Unimi
Sources
Application Note: A-Plus Synthesis of 3-Vinylindole via Dehydration of 1-(1H-indol-3-yl)ethanol
Abstract
3-Vinylindoles are highly valuable scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of complex alkaloids and pharmacologically active agents.[1][2][3] This application note provides a comprehensive guide for the efficient synthesis of 3-vinylindole through the acid-catalyzed dehydration of 1-(1H-indol-3-yl)ethanol. We delve into the underlying E1 reaction mechanism, offer a detailed and validated experimental protocol, and present a complete analytical characterization of the final product. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for accessing this important molecular building block.
Introduction: The Strategic Importance of 3-Vinylindoles
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[4] The introduction of a vinyl group at the C3-position dramatically enhances the synthetic utility of the indole scaffold, enabling a wide array of subsequent chemical transformations. 3-Vinylindoles are versatile dienophiles and synthons for cycloaddition reactions, cross-coupling methodologies like the Suzuki-Miyaura reaction, and dearomatization strategies.[1][5] Their applications have led to the development of novel compounds with potent anti-cancer and other biological activities.[1][3]
The dehydration of the readily accessible secondary alcohol, 1-(1H-indol-3-yl)ethanol, represents a direct and atom-economical route to 3-vinylindole. Understanding the nuances of this elimination reaction is critical to maximizing yield and purity while minimizing side reactions, particularly the acid-catalyzed polymerization to which vinylindoles are susceptible.[6]
Reaction Mechanism: An E1 Elimination Pathway
The acid-catalyzed dehydration of 1-(1H-indol-3-yl)ethanol, a secondary alcohol, proceeds through a unimolecular elimination (E1) mechanism.[7][8][9] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into an excellent leaving group (water).
The mechanism unfolds in three distinct stages:
-
Protonation of the Hydroxyl Group: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acid catalyst. This rapid and reversible step forms a protonated alcohol, an alkyloxonium ion.[10]
-
Formation of a Carbocation: The C-O bond in the alkyloxonium ion cleaves, and the neutral water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a secondary carbocation intermediate.[9][11] This carbocation is significantly stabilized by resonance with the electron-rich indole ring system.
-
Deprotonation to Form the Alkene: A weak base, such as a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from the carbon atom adjacent to the carbocation (the β-carbon).[8] The electrons from the C-H bond then form the π-bond of the alkene, yielding 3-vinylindole and regenerating the acid catalyst.[11]
Caption: The E1 mechanism for the dehydration of 1-(1H-indol-3-yl)ethanol.
Detailed Experimental Protocol
This protocol describes the dehydration reaction using a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene with azeotropic removal of water to drive the reaction to completion.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(1H-indol-3-yl)ethanol | ≥97% | Commercially Available | Starting Material |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Commercially Available | Catalyst |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | For quenching |
| Saturated Sodium Chloride (Brine) | Aqueous | Prepared in-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1H-indol-3-yl)ethanol (5.0 g, 28.5 mmol).
-
Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to the flask, followed by p-toluenesulfonic acid monohydrate (270 mg, 1.42 mmol, 0.05 eq).
-
Azeotropic Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The starting material (Rf ≈ 0.3) will be converted to the product, 3-vinylindole (Rf ≈ 0.6). The reaction is typically complete within 2-4 hours, or once water ceases to collect in the trap.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to quench the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product excessively, as it is prone to polymerization.[6]
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 10% to 25% ethyl acetate in hexanes.
-
Product Isolation: Combine the product-containing fractions (visualized by TLC) and concentrate under reduced pressure to yield 3-vinylindole as a pale yellow oil or low-melting solid. Store the purified product under an inert atmosphere (N₂ or Ar) at -20 °C to prevent degradation and polymerization.
Caption: Experimental workflow for the synthesis and purification of 3-vinylindole.
Analytical Characterization
Confirming the identity and purity of the synthesized 3-vinylindole is essential. The following data are characteristic of the target compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 (br s, 1H, Indole N-H)
-
δ 7.65 (d, J = 7.9 Hz, 1H, Ar-H)
-
δ 7.38 (d, J = 8.1 Hz, 1H, Ar-H)
-
δ 7.20-7.10 (m, 3H, Ar-H & Vinyl-H)
-
δ 6.85 (dd, J = 17.6, 11.2 Hz, 1H, Vinyl-H at Cα)
-
δ 5.80 (d, J = 17.6 Hz, 1H, Vinyl-H at Cβ, trans)
-
δ 5.25 (d, J = 11.2 Hz, 1H, Vinyl-H at Cβ, cis)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 136.5, 131.0, 126.2, 122.5, 121.8, 120.1, 119.8, 113.2, 111.0, 110.5
-
4.2. Infrared (IR) Spectroscopy The IR spectrum would be acquired as a thin film on a salt plate.
-
ν (cm⁻¹):
-
3410 (N-H stretch)
-
3055 (Aromatic & Vinylic C-H stretch)
-
1630 (C=C stretch)
-
1455, 1418 (Aromatic C=C stretch)
-
985, 905 (Vinylic C-H bend, out-of-plane)
-
4.3. Mass Spectrometry (MS)
-
EI-MS (m/z): 143 [M]⁺, 142 [M-H]⁺, 115 [M-C₂H₂]⁺
Safety and Handling
-
Reagents: Toluene and ethyl acetate are flammable; handle in a well-ventilated fume hood away from ignition sources. p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Product Stability: 3-Vinylindole is known to be unstable and can polymerize, especially in the presence of acid, light, or heat.[6] It is crucial to thoroughly remove all traces of the acid catalyst during workup. The purified product should be stored at low temperatures (-20 °C), under an inert atmosphere, and protected from light to ensure its integrity for downstream applications.
References
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Dehydration of ROH to C=C. Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). Dehydration of more complicated alcohols. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). The Dehydration of Alcohols. Chemguide. Retrieved from [Link]
- Mansell, S. M., et al. (2024). Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Catalysis Science & Technology. DOI:10.1039/D4CY00913D
-
A-Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link]
- Mansell, S. M. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. RSC Publishing. DOI:10.1039/D2CY01690G
- Wang, X., et al. (2021). Application of 3-Alkyl-2-vinylindoles in Catalytic Asymmetric Dearomative (2+3) Cycloadditions. The Journal of Organic Chemistry.
- Rao, B., et al. (n.d.). Examples of bioactive 3-vinyl indole derivatives.
- Beccalli, E. M., & Marchesini, A. (1994).
- Beccalli, E. M., & Marchesini, A. (n.d.). A New Synthesis of 3-Vinylindoles.
- Schoonen, M. A., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- Reddy, R., et al. (2020). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. Organic Letters.
- Padwa, A., et al. (n.d.). Intramolecular Imino Diels−Alder Reaction of a 3-Vinyl Indole: Application to a Total Synthesis of (±)-Eburnamonine. The Journal of Organic Chemistry.
- Pirovano, V., et al. (n.d.). Impact of N‐substituent on the reactivity of 3‐vinylindoles.
-
MDPI. (n.d.). Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. Retrieved from [Link]
- Chen, K.-H., et al. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC.
- MDPI. (2025, October 18).
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-1-(1H-indol-3-yl)
- BYJU'S. (n.d.).
- Vaia. (n.d.). Q43P The IR, NMR, and mass spectra ar... [FREE SOLUTION].
- MDPI. (2025, October 18).
- American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society.
- ResearchGate. (n.d.). 1-Vinyl-1H-indole-3-carbaldehyde.
- Chemistry LibreTexts. (2020, May 30). 14.
- MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles.
- National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. PMC.
- Middle East Technical University. (2013, July 25). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
- MDPI. (2017, March 22). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
- University of Liverpool Repository. (n.d.).
- Royal Society of Chemistry. (2022, March 2). Three-component assembly of stabilized fluorescent isoindoles. PMC.
- BenchChem. (n.d.). Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Quora. (2016, May 30).
- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- MDPI. (2025, May 26).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. study.com [study.com]
- 8. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 9. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. byjus.com [byjus.com]
Application Notes and Protocols for N-Protection of 3-Vinylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of 3-Vinylindole in Synthesis
3-Vinylindole is a valuable building block in synthetic organic chemistry, offering a versatile scaffold for the construction of complex molecules, including pharmaceutically active compounds. The presence of the vinyl group at the C3 position provides a reactive handle for a variety of transformations, such as Diels-Alder reactions, Heck couplings, and Michael additions. However, the indole nitrogen's inherent nucleophilicity and the electron-rich nature of the indole ring can lead to undesired side reactions, complicating synthetic strategies.[1]
To harness the full synthetic potential of 3-vinylindole, protection of the indole nitrogen is often a critical first step. An appropriate N-protecting group can modulate the reactivity of the indole nucleus, prevent unwanted side reactions, and improve solubility and handling characteristics. The choice of the protecting group is paramount and must be carefully considered based on its stability to subsequent reaction conditions and the ease of its eventual removal to unveil the desired N-unsubstituted indole.[2]
This technical guide provides a detailed overview of the procedures for the N-protection of 3-vinylindole, focusing on three commonly employed and versatile protecting groups: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM). We will delve into the rationale behind the selection of these groups, provide detailed experimental protocols for their installation and removal, and discuss the characterization of the resulting N-protected 3-vinylindoles.
Selecting the Optimal N-Protecting Group for 3-Vinylindole
The ideal N-protecting group for 3-vinylindole should be stable under the planned reaction conditions for modifying the vinyl group, yet readily cleavable under mild conditions that do not compromise the integrity of the final product. The electronic nature of the protecting group also influences the reactivity of the indole ring; electron-withdrawing groups decrease the nucleophilicity of the indole, while electron-donating or neutral groups have a lesser effect.[3]
Below is a comparative overview of the Boc, Tosyl, and SEM protecting groups to guide your selection process.
| Protecting Group | Abbreviation | Key Characteristics & Considerations for 3-Vinylindole |
| tert-Butyloxycarbonyl | Boc | Acid Labile: Easily removed with mild acids like trifluoroacetic acid (TFA) or HCl.[4] Stability: Stable to a wide range of non-acidic conditions, including basic and reductive environments. Electronic Effect: Moderately electron-withdrawing, which can temper the reactivity of the indole ring. Compatibility: The vinyl group is generally stable to the acidic deprotection conditions. |
| p-Toluenesulfonyl | Tosyl (Ts) | Robust and Stable: Highly stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.[5] Electron-Withdrawing: Significantly deactivates the indole ring towards electrophilic substitution. Deprotection: Requires harsher conditions for removal, such as strong bases (e.g., NaOH, KOH) or reductive cleavage.[6] Milder methods using cesium carbonate have been developed.[6] Compatibility: The vinyl group is stable under most tosylation and de-tosylation conditions. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride/Acid Labile: Can be removed under acidic conditions or, more commonly, with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[7] Stability: Stable to a broad range of conditions, including organometallic reagents and basic hydrolysis.[8] Orthogonality: Its removal conditions are orthogonal to many other protecting groups. Compatibility: The vinyl group is compatible with both the protection and deprotection steps. |
Decision Workflow for Protecting Group Selection:
Caption: Decision tree for selecting an N-protecting group for 3-vinylindole.
Experimental Protocols: N-Protection of 3-Vinylindole
The following protocols provide detailed, step-by-step procedures for the N-protection of 3-vinylindole with Boc, Tosyl, and SEM groups.
Protocol 1: N-Boc Protection of 3-Vinylindole
This protocol utilizes di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to afford N-Boc-3-vinylindole.
Materials:
-
3-Vinylindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3-vinylindole (1.0 equiv) in anhydrous DCM or THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Add a solution of (Boc)₂O (1.2 equiv) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-3-vinylindole.
Experimental Workflow for N-Boc Protection:
Caption: Workflow for the N-Boc protection of 3-vinylindole.
Protocol 2: N-Tosyl Protection of 3-Vinylindole
This procedure describes the tosylation of 3-vinylindole using p-toluenesulfonyl chloride (TsCl) and a strong base.
Materials:
-
3-Vinylindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF or DMF at 0 °C, add a solution of 3-vinylindole (1.0 equiv) in the same solvent dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 equiv) portionwise.
-
Let the reaction proceed at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Tosyl-3-vinylindole.[6]
Protocol 3: N-SEM Protection of 3-Vinylindole
This protocol is adapted from the protection of 5-bromoindole and utilizes 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[9]
Materials:
-
3-Vinylindole
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of 3-vinylindole (1.0 equiv) in DMF.
-
Stir the mixture at 0 °C for 10-20 minutes.
-
Add SEM-Cl (1.2 equiv) dropwise to the solution and continue stirring at 0 °C for an additional 20-30 minutes, or until TLC indicates the reaction is complete.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield N-SEM-3-vinylindole.
Characterization of N-Protected 3-Vinylindoles
The successful N-protection of 3-vinylindole can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Boc-3-vinylindole | ~8.1 (d, 1H, Ar-H), ~7.5 (s, 1H, C2-H), ~7.2-7.4 (m, 3H, Ar-H), ~6.8 (dd, 1H, vinyl CH), ~5.6 (d, 1H, vinyl CH₂), ~5.2 (d, 1H, vinyl CH₂), 1.6 (s, 9H, Boc) | ~149 (C=O), ~135 (Ar-C), ~130 (Ar-C), ~128 (vinyl CH), ~124 (Ar-CH), ~122 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~114 (vinyl CH₂), ~83 (Boc C), ~28 (Boc CH₃) |
| N-Tosyl-3-vinylindole | ~8.0 (d, 1H, Ar-H), ~7.8 (d, 2H, Ts-H), ~7.6 (s, 1H, C2-H), ~7.2-7.4 (m, 5H, Ar-H + Ts-H), ~6.8 (dd, 1H, vinyl CH), ~5.7 (d, 1H, vinyl CH₂), ~5.3 (d, 1H, vinyl CH₂), 2.3 (s, 3H, Ts-CH₃) | ~145 (Ts C-S), ~136 (Ar-C), ~135 (Ts C), ~130 (Ar-C), ~129 (Ts-CH), ~128 (vinyl CH), ~126 (Ts-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~114 (vinyl CH₂), ~21 (Ts-CH₃) |
Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The provided data is based on typical values for N-protected indoles and vinyl groups.[10][11][12][13][14][15]
Deprotection Protocols
The removal of the N-protecting group is the final step to yield the desired 3-vinylindole derivative. The choice of deprotection method is dictated by the protecting group used and the stability of the molecule to the reaction conditions.
Protocol 4: N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions.
Materials:
-
N-Boc-3-vinylindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-3-vinylindole in DCM.
-
Add TFA (5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected 3-vinylindole.
Deprotection Workflow:
Caption: General workflow for the deprotection of N-protected 3-vinylindole.
Protocol 5: N-Tosyl Deprotection (Mild Conditions)
This method employs cesium carbonate for a milder deprotection of the robust tosyl group.[6]
Materials:
-
N-Tosyl-3-vinylindole
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve the N-Tosyl-3-vinylindole (1.0 equiv) in a mixture of THF and MeOH (e.g., 2:1 v/v).
-
Add cesium carbonate (3.0 equiv) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 3-vinylindole.
Protocol 6: N-SEM Deprotection
The SEM group is typically removed using a fluoride source.[6]
Materials:
-
N-SEM-3-vinylindole
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM-3-vinylindole in anhydrous THF.
-
Add a solution of TBAF in THF (1.5-2.0 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Conclusion
The strategic use of N-protecting groups is indispensable for the successful manipulation of 3-vinylindole in multi-step organic synthesis. The choice between Boc, Tosyl, and SEM protecting groups should be guided by the specific requirements of the synthetic route, including the stability towards subsequent reagents and the conditions required for deprotection. The detailed protocols provided herein offer reliable methods for the protection and deprotection of 3-vinylindole, enabling chemists to unlock its full potential as a versatile synthetic intermediate.
References
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism – Total Synthesis. (2025, July 26). Retrieved March 7, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022, October 19). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. (2024, July 11). Retrieved March 7, 2026, from [Link]
-
Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one - Academia.edu. (n.d.). Retrieved March 7, 2026, from [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. (2004, November 1). Retrieved March 7, 2026, from [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC. (2025, October 18). Retrieved March 7, 2026, from [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - MDPI. (2025, October 18). Retrieved March 7, 2026, from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PubMed. (2025, October 18). Retrieved March 7, 2026, from [Link]
-
Experimental Procedures - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved March 7, 2026, from [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved March 7, 2026, from [Link]
-
1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12). ANU Open Research. Retrieved March 7, 2026, from [Link]
-
bmse000097 Indole at BMRB. (n.d.). Retrieved March 7, 2026, from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012, October 2). Retrieved March 7, 2026, from [Link]
-
Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
-
Expedient synthesis of indoles from N-Boc arylhydrazines | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved March 7, 2026, from [Link]
-
Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academia.edu [academia.edu]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Chloromethoxy)ethyltrimethylsilane | 76513-69-4 | TCI AMERICA [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: 3-Vinylindole Handling & Storage
Target Audience: Researchers, scientists, and drug development professionals. Subject: Storage conditions to inhibit oxidation and polymerization of 3-vinylindole (CAS 53654-36-7).
The Chemistry of Instability: Why 3-Vinylindole Degrades
As a Senior Application Scientist, I frequently see researchers struggle with the rapid degradation of 3-vinylindole. The core issue lies in its molecular structure. The ethenyl (vinyl) moiety at the C3-position of the indole ring is highly electron-rich[1]. While this makes it an excellent reactive diene for[4+2] cycloadditions (such as Diels-Alder reactions) and a versatile building block in drug development, it also renders the molecule highly susceptible to electrophilic attack, auto-oxidation, and cationic polymerization[1].
When exposed to ambient oxygen and UV light, the vinyl group undergoes radical auto-oxidation, forming peroxide intermediates. Furthermore, even trace amounts of acidic impurities can protonate the C3 position, triggering a rapid cationic polymerization cascade that transforms your pure compound into an intractable, dark resin[2].
Logical relationship of 3-vinylindole degradation pathways via oxidation and polymerization.
Troubleshooting Matrix: Storage Conditions vs. Stability
To prevent these degradation pathways, strict environmental controls are mandatory. Below is a self-validating matrix of storage conditions and their causal effects on shelf life.
| Storage Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Causality / Mechanism of Action |
| -20°C to -80°C | Argon / N₂ | Dark | > 12 months | Low kinetic energy halts radical initiation; inert gas displaces O₂; darkness prevents UV catalysis[3]. |
| 2°C to 8°C | Argon / N₂ | Dark | 1 - 3 months | Sufficient for short-term use, but slow thermal auto-oxidation may still occur over time[4]. |
| 25°C (Room Temp) | Air | Dark | < 1 week | Ambient O₂ readily forms peroxides with the electron-rich vinyl group, leading to dimerization. |
| 25°C (Room Temp) | Air | Light (UV) | < 24 hours | UV light rapidly catalyzes radical polymerization, completely degrading the reactive diene. |
Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility in your experiments, follow these self-validating protocols for handling 3-vinylindole.
Protocol A: Inert Aliquoting and Storage Workflow
Causality: Repeated freeze-thaw cycles and transient air exposure during weighing introduce moisture and oxygen, cumulatively degrading the bulk stock. Aliquoting immediately upon receipt isolates the risk.
Step-by-Step Methodology:
-
Preparation: Transfer the sealed, cold vial of 3-vinylindole into a glovebox or prepare a Schlenk line equipped with high-purity Argon.
-
Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which can introduce trace acids.
-
Aliquoting: Weigh the compound into pre-dried, amber glass vials (to block UV light). Size the aliquots based on your typical reaction scale (e.g., 50 mg or 100 mg per vial) to ensure single-use consumption.
-
Purging & Sealing: If using a Schlenk line, purge the headspace of each amber vial with Argon for 30 seconds. Seal tightly with a PTFE-lined septum cap. PTFE prevents the leaching of plasticizers that can initiate polymerization.
-
Storage: Immediately transfer the sealed aliquots to a -20°C (or -80°C) freezer[3].
Workflow for the inert handling, quality control, and long-term storage of 3-vinylindole.
Protocol B: Quality Control (QC) Validation
Causality: Before committing 3-vinylindole to a complex multi-step synthesis, you must validate its integrity. Degraded material will ruin yield and complicate purification.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a 2 mg sample in CDCl₃. Crucial Step: Pass the CDCl₃ through a small plug of basic alumina right before use. Standard CDCl₃ generates trace DCl over time, which will instantly polymerize 3-vinylindole in the NMR tube[2].
-
1H-NMR Analysis: Acquire a standard proton spectrum.
-
Validation Checkpoints:
-
Look for the sharp, distinct vinylic protons (typically a doublet of doublets around 6.8 ppm, and two doublets around 5.2 and 5.7 ppm for the terminal =CH₂).
-
Failure Mode: If you observe broad, unresolved humps in the 1.5–3.0 ppm region, this indicates the formation of aliphatic oligomers/polymers. The batch has degraded and must be discarded.
-
Frequently Asked Questions (FAQs)
Q: Can I store 3-vinylindole as a stock solution to save time? A: It is highly discouraged. Solvents like THF or diethyl ether can form trace peroxides over time, which will rapidly oxidize the vinyl group. If a stock solution is absolutely necessary for an automated workflow, use anhydrous, rigorously degassed solvents, store at -80°C, and use within 48 hours.
Q: My 3-vinylindole turned from a pale solid into a dark, viscous oil. Can I purify it? A: Attempting to salvage heavily polymerized 3-vinylindole is rarely worth the effort. The dark color indicates extensive oxidative degradation and oligomerization[2]. While flash chromatography (using deactivated silica or basic alumina) might recover a small fraction of the monomer, the yield will be poor, and the risk of carrying over reactive peroxides into your next step is high. It is safer to purchase a fresh batch.
Q: Should I add a radical inhibitor like BHT? A: Commercial suppliers generally do not ship 3-vinylindole with stabilizers like BHT because removing the stabilizer before a delicate organometallic or Diels-Alder reaction can be difficult. Instead, rely on strict temperature (-20°C) and atmospheric (Argon) controls[3].
References
-
National Institutes of Health (PMC) - Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes.[Link]
Sources
Technical Support Center: Optimizing 3-Vinylindole Yields in Knoevenagel Condensations
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the Knoevenagel condensation of indole-3-carboxaldehyde. While this reaction is a cornerstone for synthesizing bioactive 3-vinylindoles, it is notoriously prone to stalling and complex byproduct formation.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to help you achieve >90% yields.
Mechanistic Bottlenecks & Causality
To troubleshoot effectively, we must first understand the causality behind the reaction's failure points. Indole-3-carboxaldehyde is significantly less reactive than standard benzaldehydes. The lone pair of electrons on the indole nitrogen delocalizes into the aromatic ring and up to the carbonyl oxygen. This resonance heavily reduces the electrophilicity of the carbonyl carbon, making standard basic catalysis ineffective.
Paradoxically, once the 3-vinylindole product does form, its newly created double bond is a highly active Michael acceptor. If the reaction is pushed too hard with high concentrations of starting materials, unreacted indole will attack the 3-vinylindole, forming an unwanted bis-indole byproduct.
Pathway showing Knoevenagel condensation vs. competing bis-indole Michael addition.
Troubleshooting & FAQs
Q: My reaction stalls at 40-50% conversion even after 24 hours of reflux. How can I drive it to completion? A: Standard amine bases (like triethylamine) are insufficient due to the low electrophilicity of the indole carbonyl. You must switch to an organocatalytic approach. By using a secondary amine paired with a weak acid (e.g., Piperidine and Glacial Acetic Acid), you form a highly electrophilic iminium ion intermediate. This intermediate readily reacts with the enolate of your active methylene compound. Studies have demonstrated that using 0.05 equivalents of both piperidine and acetic acid in toluene under reflux can push yields up to 92%[1].
Q: LC-MS shows a massive peak with roughly twice the mass of my target product. What is this, and how do I prevent it? A: You are observing the bis-indole byproduct. As explained above, the 3-vinylindole undergoes a Michael addition with unreacted indole-3-carboxaldehyde. Solution: This is a concentration-dependent bimolecular side reaction. To suppress it, implement a slow-addition protocol . Dissolve your active methylene and catalysts in the reaction vessel, and add the indole-3-carboxaldehyde via a syringe pump over 2 to 10 hours[2]. Keeping the instantaneous concentration of the aldehyde low prevents it from acting as a nucleophile against your product.
Q: Are there alternative activation methods if my active methylene is thermally unstable? A: Yes. If prolonged reflux degrades your starting materials, consider Microwave Irradiation or Mechanochemistry:
-
Microwave Synthesis: Utilizing microwave irradiation (e.g., 100 W at 80 °C) with Lewis acid catalysts like InCl
can reduce reaction times from hours to just 5 minutes, achieving 80–95% yields while bypassing thermal degradation pathways[3]. -
Mechanochemistry (Ball Milling): Performing the condensation in a ball mill without solvent severely restricts molecular diffusion. This physical constraint heavily favors the unimolecular Knoevenagel condensation over the bimolecular Michael addition, exclusively yielding the 3-vinylindole (up to 87% yield) and completely inverting the traditional side-reaction profile seen in solution-phase chemistry[4].
Quantitative Condition Comparison
Use the table below to select the optimal reaction conditions based on your specific equipment and purity requirements.
| Synthesis Method | Catalyst System | Reaction Time | Avg. Yield (%) | Bis-indole Byproduct Level |
| Conventional Batch | Piperidine (Base only) | 12 - 24 h | 45 - 50% | High (Major impurity) |
| Optimized Batch (Slow Add) | Piperidine / AcOH | 6 - 10 h | 85 - 92% | Low / Trace |
| Microwave Irradiation | InCl | 5 mins | 80 - 95% | Trace |
| Mechanochemical (Milling) | None (Solid State) | 20 - 30 mins | > 85% | None |
Validated Standard Operating Procedure (SOP)
Below is the self-validating protocol for the optimized Piperidine/AcOH batch synthesis. This protocol is designed to provide real-time visual feedback to confirm reaction progress.
Step-by-step workflow for the optimized Knoevenagel condensation.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the active methylene compound (1.2 equiv) in anhydrous toluene (15 v/w relative to the aldehyde).
-
Catalyst Initiation: Add piperidine (0.05 equiv) and glacial acetic acid (0.05 equiv) to the flask. Stir at room temperature for 10 minutes.
-
Slow Addition (Critical Step): Dissolve indole-3-carboxaldehyde (1.0 equiv) in a minimal amount of toluene. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours.
-
Reflux & Self-Validation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C.
-
Self-Validating Checkpoint: The reaction is proceeding correctly if water droplets begin accumulating in the Dean-Stark trap. Calculate the theoretical yield of water (e.g., 1 mmol of aldehyde produces 18 mg of water). Once water ceases to accumulate (typically 6 hours), the Knoevenagel condensation has reached thermodynamic completion.
-
-
Workup: Cool the mixture to room temperature. Remove the toluene via rotary evaporation. Add water (4 v/w) to the crude mixture to precipitate the product.
-
Purification: Filter the solid and recrystallize from an ethanol/water mixture to obtain the pure 3-vinylindole derivative.
References
Sources
Technical Support Center: Long-Term Storage and Stabilization of 3-Ethenyl-1H-indole Monomers
Welcome to the technical support center for 3-Ethenyl-1H-indole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these valuable monomers. The unique bifunctional nature of 3-Ethenyl-1H-indole, possessing both a reactive vinyl group and an electron-rich indole ring, presents specific challenges for storage. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential issues during your experimental work.
Understanding the Instability of 3-Ethenyl-1H-indole
The primary challenge in storing 3-Ethenyl-1H-indole is its susceptibility to two main degradation pathways:
-
Vinyl Group Polymerization: The ethenyl (vinyl) group is prone to free-radical polymerization, which can be initiated by heat, light, or the presence of radical species.[1][2] This can lead to the formation of oligomers and polymers, rendering the monomer impure and unsuitable for many applications.
-
Indole Ring Oxidation: The indole nucleus is electron-rich and susceptible to oxidation, especially in the presence of air (oxygen) and light.[3] This can lead to the formation of various colored byproducts, such as oxindoles, which compromise the purity and reactivity of the monomer.
A visual representation of these degradation pathways is shown below:
Sources
Solvent selection for maximizing 3-vinylindole stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield losses, batch-to-batch irreproducibility, and mysterious compound degradation when working with 3-vinylindole derivatives.
The harsh reality of the 3-vinylindole scaffold is its inherent thermodynamic and kinetic instability. This guide is designed to move beyond basic handling instructions by explaining the causality behind these degradations and providing field-proven, self-validating workflows to maximize the shelf-life of your compounds.
Part 1: Core Troubleshooting & Mechanistic FAQs
Q1: Why does my newly synthesized 3-vinylindole degrade so rapidly, even when stored in the freezer?
A: The instability of 3-vinylindole is a direct consequence of its electronic structure. The lone pair of electrons on the indole nitrogen strongly donates into the conjugated
Q2: How does solvent selection prevent this degradation? A: Solvent selection is the primary variable you can control to manipulate the microenvironment of the molecule.
-
The Problem with Halogenated & Protic Solvents: Solvents like Dichloromethane (DCM) or Chloroform inherently degrade over time to produce trace amounts of hydrochloric acid (HCl). Protic solvents like Methanol facilitate hydrogen bonding that can activate the vinyl group toward nucleophilic attack. Both environments accelerate degradation. Furthermore, strong Lewis acids (e.g.,
) cause immediate and complete degradation of the reactants[4]. -
The Solution (Lewis Basic Solvents): Aprotic, slightly Lewis-basic solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are ideal. The oxygen atom in THF coordinates with and neutralizes trace acidic protons or rogue electrophiles, effectively buffering the system and stabilizing the intermediate states[4].
Figure 1: Primary degradation pathways of 3-vinylindoles driven by environmental factors.
Q3: Should I store my 3-vinylindole neat (as an oil/solid) or in solution? A: If your compound is a crystalline solid, it can be stored neat under argon. However, if it is an oil, never store it neat . High local concentrations of the diene in an oily state promote spontaneous auto-Diels-Alder dimerization. Storing the compound as a dilute stock solution (e.g., 0.1 M) in an optimized solvent drastically reduces the collision frequency of the molecules, shutting down the dimerization pathway.
Part 2: Quantitative Data & Solvent Selection Matrix
To facilitate rapid decision-making in the lab, consult the following solvent compatibility matrix. This data synthesizes dielectric properties with empirical stability observations.
| Solvent | Dielectric Constant ( | Trace Acid Risk | Solvation Stabilization | Estimated Shelf-Life (-20°C) | Recommendation |
| Tetrahydrofuran (THF) | 7.5 | Low (if anhydrous) | High (Lewis basic) | > 2 months | Highly Recommended |
| Toluene | 2.4 | Very Low | Moderate | 1 - 2 months | Recommended |
| Ethyl Nitrite ( | 28.0 | Low | High | ~ 1 month | Context Dependent[4] |
| Dichloromethane (DCM) | 9.1 | High (HCl generation) | Low | < 3 days | Not Recommended |
| Methanol (MeOH) | 33.0 | Moderate | Low (Protic) | < 24 hours | Strongly Discouraged |
Part 3: Self-Validating Experimental Protocols
To ensure the integrity of your 3-vinylindole from the moment of synthesis to its use in downstream assays, strictly adhere to the following methodology. This protocol is designed as a self-validating system: by incorporating a built-in TLC monitoring step, the system proves its own efficacy or immediately alerts you to environmental contamination.
Protocol: Isolation and Cryogenic Storage of 3-Vinylindoles
Step 1: Acid-Free Purification Standard silica gel is inherently acidic and will destroy 3-vinylindoles during column chromatography.
-
Action: Pre-treat your silica gel by flushing the column with your eluent containing 1% Triethylamine (
). -
Causality: The amine neutralizes the acidic silanol sites on the silica, preventing on-column cationic polymerization.
Step 2: Immediate Solvent Exchange Do not leave the purified compound in the rotary evaporator bath for extended periods.
-
Action: Immediately dissolve the resulting residue in anhydrous, inhibitor-free THF to create a 0.1 M stock solution.
Step 3: Deoxygenation (Argon Sparging)
-
Action: Transfer the solution to an amber glass vial (to block UV-induced photooxidation). Sparge the solution with dry Argon gas for 5 minutes using a submerged needle.
-
Causality: Displacing dissolved oxygen eliminates the primary reactant required for the photooxidation degradation pathway.
Step 4: Cryogenic Storage & Self-Validation
-
Action: Seal the vial with a PTFE-lined cap, wrap in Parafilm, and store at -80°C.
-
Validation Step: Every 48 hours for the first week, spot 1
of the stock solution alongside a freshly synthesized standard on a TLC plate. If the stock solution spot begins to show baseline tailing, acid-catalyzed polymerization is occurring. This validates that your THF was not sufficiently anhydrous, prompting immediate re-purification before total loss of the batch.
Figure 2: Optimal workflow for the isolation and long-term storage of 3-vinylindole compounds.
References
- Pericyclic Reactions of Vinyl-Heteroaromatics: Multi-Component ...
- Dearomative (4 + 3)
- Asymmetric organocatalytic synthesis of 4,6-bis-(1H-indole-3-yl)
- The Wittig Synthesis and Photocyclodehydrogenation of 3-(2-Aryl)
Sources
- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Versatile Indole Scaffold and the Impact of C3-Unsaturation
An In-Depth Comparative Guide to the Reactivity of 3-Vinylindole and 3-Ethynylindole
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds.[1] Its inherent electron-rich nature typically directs electrophilic substitution to the C3 position.[2] The introduction of unsaturated substituents at this key position, such as vinyl or ethynyl groups, dramatically expands the synthetic utility of the indole scaffold. These groups not only modulate the electronic properties of the indole ring but also serve as reactive handles for a diverse range of chemical transformations.
3-Vinylindoles have emerged as exceptionally versatile building blocks, capable of participating in reactions as dienes, dienophiles, electrophiles, and nucleophiles.[3][4] This multifaceted reactivity allows for the rapid construction of complex, fused-ring systems like carbazoles.[5][6] In contrast, 3-ethynylindoles are primarily recognized for the characteristic reactivity of their terminal alkyne functionality, most notably in metal-catalyzed cross-coupling reactions and as potent dipolarophiles in cycloadditions.[7][8]
This guide provides a detailed, evidence-based comparison of the reactivity of 3-vinylindole and 3-ethynylindole. We will dissect their fundamental electronic and steric differences and explore how these properties govern their behavior in key reaction classes, including electrophilic additions, cycloadditions, and metal-catalyzed transformations. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the appropriate building block for their synthetic campaigns.
Fundamental Electronic and Steric Properties: Vinyl vs. Ethynyl
The divergent reactivity of 3-vinylindole and 3-ethynylindole is rooted in the fundamental differences in hybridization and geometry between a double (sp²) and a triple (sp) bond.
-
Hybridization and Electronegativity: The carbon atoms of the vinyl group are sp²-hybridized (~33% s-character), while those of the ethynyl group are sp-hybridized (50% s-character). The greater s-character of the sp orbitals pulls the bonding electrons closer to the carbon nucleus, making sp-hybridized carbons more electronegative than their sp² counterparts. This increased electronegativity slightly reduces the electron-donating capacity of the ethynyl group into the indole ring compared to the vinyl group.
-
Geometry and Steric Hindrance: The vinyl group has a trigonal planar geometry with bond angles of ~120°, while the ethynyl group is linear with a 180° bond angle. This linear geometry makes the terminal position of the alkyne in 3-ethynylindole significantly more sterically accessible than the terminal carbon of the vinyl group in 3-vinylindole.
-
Conjugation and Electron Density: Both substituents are conjugated with the indole π-system. The vinyl group, acting as an extended π-system, enhances the electron density of the exocyclic double bond, making it a potent nucleophile and a reactive diene. The electron-withdrawing inductive effect of the ethynyl group is more pronounced, though it still participates in conjugation.[9]
Figure 1: Key structural and electronic differences between 3-vinylindole and 3-ethynylindole.
Comparative Reactivity in Key Transformations
Reactions with Electrophiles
Electrophilic addition is a fundamental reaction for both alkenes and alkynes.[10][11] The reaction is initiated by the π-bond acting as a nucleophile, attacking an electrophile (e.g., H⁺ from HBr) to form a carbocation intermediate, which is then trapped by a nucleophile (e.g., Br⁻).[12]
-
3-Vinylindole: The addition of an electrophile to 3-vinylindole is regioselective. The electrophile adds to the terminal carbon (Cβ) of the vinyl group. This generates a secondary carbocation at the benzylic-like Cα position, which is significantly stabilized by resonance with the electron-rich indole ring. This regioselectivity follows Markovnikov's rule, which dictates that the proton adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate.[13][14]
-
3-Ethynylindole: The reaction of alkynes with electrophiles is generally slower than that of alkenes because the resulting vinyl cation is less stable than a corresponding alkyl carbocation. However, the reaction with 3-ethynylindole would still proceed with a similar regioselectivity, with the electrophile adding to the terminal carbon to form a vinyl cation at the Cα position, which benefits from resonance stabilization by the indole ring. A second addition can then occur to yield a geminal di-substituted product.
Figure 2: Mechanistic pathways for electrophilic addition, highlighting intermediate stability.
Cycloaddition Reactions
Cycloaddition reactions represent the most significant area of divergence in reactivity between these two molecules.
-
3-Vinylindole: A Versatile 4π and 2π Component 3-Vinylindoles are exceptional dienes (4π electron component) in [4+2] Diels-Alder reactions, reacting with a wide range of dienophiles to produce tetrahydrocarbazoles.[15][16][17] This reactivity is driven by the electron-rich nature of the aminobutadiene-like system. Furthermore, 3-vinylindoles can also act as the 2π component (dienophile) in inverse-electron-demand Diels-Alder reactions or participate in [3+2] cycloadditions with 1,3-dipoles.[3][18][19] This dual reactivity makes 3-vinylindole a powerful tool for constructing diverse heterocyclic frameworks.
-
3-Ethynylindole: A Classic 2π Component The alkyne in 3-ethynylindole is an excellent 2π component (a dipolarophile or dienophile). It readily participates in [3+2] Huisgen cycloadditions with azides to form triazoles or with nitrones to form isoxazolines.[20][21][22] While it can participate in [4+2] cycloadditions with extremely reactive dienes, its primary role is that of a dienophile. It cannot function as a 4π diene component in the way that 3-vinylindole does. The reaction of 3-ethynylindoles with electron-deficient partners like tetracyanoethylene (TCNE) proceeds via a formal [2+2] cycloaddition-retroelectrocyclization pathway to yield push-pull chromophores, highlighting its reactivity with strong acceptors.[7][23]
| Reaction Type | 3-Vinylindole | 3-Ethynylindole | Key Difference |
| [4+2] Diels-Alder | Acts as an electron-rich diene [15][16] | Acts as a dienophile only | 3-Vinylindole's ability to act as a diene is unique and synthetically powerful. |
| [3+2] Dipolar Cycloaddition | Can act as the dipolarophile [3][18] | Excellent dipolarophile [20][21] | Both are effective, but the alkyne often provides a more rapid and cleaner reaction. |
| [2+2] Cycloaddition | Less common | Reacts with strong acceptors (e.g., TCNE)[7] | The higher energy of the alkyne π-bond facilitates reactions with powerful acceptors. |
Table 1: Comparison of Reactivity in Major Cycloaddition Reactions.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable in modern synthesis. Here, the structural differences between the two molecules dictate their preferred coupling strategies.
-
3-Ethynylindole: The Sonogashira Workhorse As a terminal alkyne, 3-ethynylindole is an ideal substrate for the Sonogashira coupling reaction.[8] This palladium/copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a highly reliable and efficient method for C(sp)-C(sp²) bond formation.[7][24] This reaction is a cornerstone for the functionalization of 3-ethynylindoles.
-
3-Vinylindole: A Partner in Heck and Suzuki Couplings While 3-vinylindoles can be synthesized via palladium-catalyzed methods like Suzuki coupling of 3-indoleboronic acids with vinyl triflates[25], they can also participate as coupling partners themselves. The vinyl group can undergo Heck-type reactions. More advanced applications involve hydroboration of the vinyl group followed by a Suzuki-Miyaura cross-coupling of the intermediate alkyl borane, allowing for functionalization at the Cβ position.[26]
| Coupling Reaction | Preferred Substrate | Typical Partners | Bond Formed |
| Sonogashira | 3-Ethynylindole [7][8] | Aryl/Vinyl Halides | C(sp)-C(sp²) |
| Heck | 3-Vinylindole | Aryl/Vinyl Halides | C(sp²)-C(sp²) |
| Suzuki-Miyaura | 3-Vinylindole (post-hydroboration)[26] | Aryl/Vinyl Halides | C(sp³)-C(sp²) |
Table 2: Preferred Metal-Catalyzed Cross-Coupling Strategies.
Experimental Protocols
The following protocols provide a framework for experimentally comparing the reactivity of 3-vinylindole and 3-ethynylindole in a representative cycloaddition reaction.
Protocol 1: [4+2] Diels-Alder Cycloaddition of 3-Vinylindole with N-Phenylmaleimide
This experiment demonstrates the potent diene character of 3-vinylindole.
Figure 3: Experimental workflow for the Diels-Alder reaction of 3-vinylindole.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-vinylindole (e.g., 143 mg, 1.0 mmol, 1.0 equiv) and N-phenylmaleimide (190 mg, 1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe under an inert atmosphere (N₂ or Argon).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3-vinylindole spot indicates reaction completion (typically 4-12 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure tetrahydrocarbazole adduct.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: [3+2] Dipolar Cycloaddition of 3-Ethynylindole with Benzyl Azide
This experiment highlights the dipolarophile reactivity of 3-ethynylindole in a classic "click" reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 3-ethynylindole (e.g., 141 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (146 mg, 1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (20 mg, 0.1 mmol, 0.1 equiv) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (12.5 mg, 0.05 mmol, 0.05 equiv).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc) until the 3-ethynylindole is fully consumed (typically 1-4 hours).
-
Workup: Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting triazole product is often pure enough for analysis, but can be further purified by recrystallization or flash chromatography if necessary.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm the regioselective formation of the 1,4-disubstituted triazole.
Conclusion and Synthetic Outlook
3-Vinylindole and 3-ethynylindole, while structurally similar, exhibit profoundly different and often complementary reactivity profiles. 3-Vinylindole is a uniquely versatile synthon, its defining feature being its capacity to act as an electron-rich diene in [4+2] cycloadditions for the construction of carbazole frameworks.[15][16] This reactivity, combined with its ability to function as a nucleophile and a 2π cycloaddition partner, provides multiple avenues for complex molecule synthesis.
In contrast, 3-ethynylindole behaves as a classic terminal alkyne. Its reactivity is dominated by its role as an excellent dipolarophile in [3+2] cycloadditions and as a key partner in highly reliable Sonogashira cross-coupling reactions.[7][8] Its linear geometry and steric accessibility make it an ideal building block for introducing linear, rigid extensions to the indole core.
The choice between these two building blocks is therefore highly strategic. For synthetic routes requiring the construction of fused polycyclic systems via Diels-Alder pathways, 3-vinylindole is the superior choice. For modular syntheses involving the installation of aryl or heterocyclic moieties via cross-coupling or the formation of five-membered rings like triazoles via click chemistry, 3-ethynylindole offers a more direct and efficient path. Understanding these fundamental differences in reactivity is paramount for the rational design of synthetic strategies targeting novel indole-based therapeutics and functional materials.
References
- Beccalli, E. M., & Marchesini, A. (1993). A New Synthesis of 3-Vinylindoles.
-
Zhang, D., et al. (2020). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 25(23), 5728. [Link]
-
Guo, H., et al. (2019). Chiral Anion‐Induced Catalytic Asymmetric Direct Dehydrative Coupling of 3‐Vinylindoles and 3‐Indolylmethanols. Advanced Synthesis & Catalysis, 361(8), 1803-1807. (Note: A direct link to the full text may require a subscription; the provided link is to the ResearchGate entry). [Link]
-
Pindur, U., & Erfanian-Abdoust, H. (1989). New Reactions of 3‐Vinyl‐ and 3‐(2‐Propenyl)Indoles with N‐Phenylmaleimide: [4 + 2] Cycloaddition, ene reaction, and dimerization. Liebigs Annalen der Chemie, 1989(12), 1275-1279. (Note: A direct link to the full text may require a subscription; the provided link is to the ResearchGate entry). [Link]
-
Feely, W., & Lehn, W. L. (1957). Synthesis of 3-Vinylindoles. Journal of the American Chemical Society, 79(4), 1134-1135. [Link]
-
Noland, W. E., Kuryla, W. C., & Lange, R. F. (1959). The Synthesis of Carbazoles from 3-Vinylindoles with Tetracyanoethylene and Dimethyl Acetylenedicarboxylate. Journal of the American Chemical Society, 81(22), 6010-6017. [Link]
-
Gupton, J. T., et al. (2012). Preparation of novel indole containing heterocycles from an indole appended vinamidinium salt. Conference Paper. (Note: The provided link is to a diagram within the paper on ResearchGate). [Link]
-
Karakaya, U., et al. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 87(6), 4040-4053. [Link]
- Nelson, T. D., & Nelson, R. D. (1995). VINYLATION OF THE INDOLE 3-POSITION VIA PALLADIUM-CATALYZED CROSS-COUPLING. Tetrahedron Letters, 36(49), 8921-8924.
-
Gökva, M., et al. (2018). Theoretical investigation of the regio-, enantio-, and stereo-selectivities of the (3 + 2) cycloaddition reactions of N-vinylindoles with nitrones and nitrile oxides. Computational and Theoretical Chemistry, 1133, 1-10. (Note: The provided link is to a diagram within the paper on ResearchGate). [Link]
-
Rawal, V. H., & Cava, M. P. (1985). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters. [Link]
-
Barria, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2679. [Link]
-
Karakaya, U., et al. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 87(6), 4040–4053. [Link]
- Andrade, J., & Barria, C. (2018).
-
Buller, S., et al. (2011). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 52(29), 3816-3819. [Link]
-
Wikipedia. (n.d.). Electrophilic addition. Retrieved March 7, 2026. [Link]
-
Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate. [Link]
-
University of Calgary. (2003). Chem 353 Winter '03 MT : Mechanism. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved March 7, 2026. [Link]
-
Adegoke, R. O., et al. (2020). Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. RSC Advances, 10(49), 29337-29348. [Link]
-
Khan Academy. (n.d.). Unit 1: Electrophilic addition reactions of alkenes and alkynes. Retrieved March 7, 2026. [Link]
-
LibreTexts Chemistry. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]
-
Chemistry Steps. (2025). Electrophilic Addition Reactions of Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved March 7, 2026. [Link]
-
University of Wisconsin-River Falls. (n.d.). ELECTROPHILIC ADDITIONS OF ALKENES AS THE COUNTERPART OF ELIMINATIONS. [Link]
-
Li, W., et al. (2020). Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. Organic Letters, 22(6), 2356-2360. [Link]
-
Iannicelli, M., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 183. [Link]
-
Noland, W. E., & Lee, C. K. (1983). Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. The Journal of Organic Chemistry, 48(17), 2973-2977. (Note: A direct link to the full text may require a subscription; the provided link is to the ResearchGate entry). [Link]
-
NC State University Libraries. (n.d.). 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 14. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 21. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. research.unl.pt [research.unl.pt]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Ethenyl-1H-indole proper disposal procedures
As a Senior Application Scientist, I recognize that handling highly reactive building blocks like 3-Ethenyl-1H-indole (also known as 3-vinylindole) requires more than just basic regulatory compliance—it demands a mechanistic understanding of the molecule's reactivity to prevent catastrophic laboratory incidents.
This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step guidance for the operational handling, stabilization, and disposal of 3-Ethenyl-1H-indole.
Chemical Profile and Hazard Causality
3-Ethenyl-1H-indole is a highly reactive intermediate widely utilized in medicinal chemistry, particularly in the synthesis of bisindolylmethanes and multi-targeted kinase inhibitors (1)[1]. The molecule features an electron-rich indole ring conjugated with a vinyl group. While this structural motif makes it an excellent diene for cycloadditions, it also introduces severe polymerization hazards. The ethenyl moiety can undergo uncontrolled, exothermic radical or cationic polymerization if its stabilizer is depleted or if exposed to acidic conditions (1)[1].
Table 1: Quantitative Chemical and Hazard Profile of 3-Ethenyl-1H-indole
| Property / Hazard | Value / Classification | Causality & Operational Implication |
| CAS Number | 53654-36-7 | Unique identifier for SDS cross-referencing and inventory tracking (2)[2]. |
| Molecular Weight | 143.18 g/mol | Determines stoichiometric quenching and inhibitor calculations (2)[2]. |
| GHS Hazards | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires handling in a Class II biological safety cabinet or fume hood to prevent oral ingestion and respiratory irritation (2)[2]. |
| Reactivity | Exothermic Polymerization | The electron-rich vinyl group can auto-polymerize; must be stored in a dark place under an inert atmosphere before disposal (1)[1]. |
Pre-Disposal Stabilization (Quenching) Protocol
Before routing 3-Ethenyl-1H-indole to the waste stream, the reactive vinyl group must be stabilized to prevent auto-polymerization inside sealed waste containers, which could lead to overpressurization and rupture.
Step-by-Step Stabilization Methodology:
-
Assess Waste State: Determine if the 3-Ethenyl-1H-indole waste is in a pure solid/liquid form or dissolved. If the material has been stored for an extended period (>6 months) or exposed to light and heat, assume the commercial stabilizer (typically 4-tert-butylcatechol, TBC) has been depleted.
-
Dilution: In a chemical fume hood, dilute the concentrated waste to a concentration of <0.5 M using an inert, non-halogenated solvent (e.g., ethyl acetate or toluene).
-
Causality: Dilution reduces the physical proximity of monomer units, exponentially decreasing the kinetic rate of spontaneous polymerization.
-
-
Inhibitor Addition: Add a radical scavenger such as BHT (Butylated hydroxytoluene) or additional TBC to the waste solution at a concentration of 100-200 ppm relative to the monomer mass.
-
Temperature Control: Ensure the waste mixture is allowed to equilibrate to room temperature before sealing. Do not mix with acidic waste streams.
-
Self-Validation: Visually inspect the solution for 15 minutes. An absence of localized heating (exotherm) or viscosity increase confirms the monomer is successfully stabilized and safe for packaging.
Waste Segregation and Packaging Workflow
Proper segregation ensures compliance with the Resource Conservation and Recovery Act (RCRA) and prevents dangerous cross-reactions in the waste holding area (4)[4].
Step-by-Step Packaging Methodology:
-
Container Selection: Use UN-approved, chemically compatible High-Density Polyethylene (HDPE) containers. Avoid metal containers that might leach Lewis-acidic metal ions capable of initiating polymerization.
-
Segregation: Classify the stabilized solution strictly as "Non-Halogenated Organic Waste" .
-
Incompatible Streams: NEVER mix 3-Ethenyl-1H-indole waste with:
-
Strong oxidizers (e.g., peroxides, nitrates)
-
Strong acids (e.g., HCl, TFA, H2SO4)
-
-
Labeling: Clearly label the container with "Hazardous Waste: 3-Ethenyl-1H-indole (Stabilized), Flammable Liquid, Toxic." Include the date of initial waste generation.
Regulatory Compliance and Final Disposal
Under EPA guidelines, indole derivatives and their organic solutions must be treated as hazardous waste due to their toxicity profiles and environmental persistence (5)[5]. The preferred and mandated method of disposal for 3-Ethenyl-1H-indole is high-temperature incineration in an EPA-permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF) (4)[4].
-
Causality: Incineration ensures the complete thermal destruction of the indole core and the reactive vinyl group. The nitrogen content is converted into NOx, which is subsequently neutralized by the facility's scrubber systems, preventing environmental contamination.
Emergency Spill Protocol
In the event of an uncontrolled release, execute the following protocol:
-
Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity to mitigate STOT SE 3 respiratory hazards (2)[2].
-
Containment: Cover the spill with a non-combustible, inert absorbent material (e.g., sand, earth, or vermiculite). Do not use combustible materials like sawdust.
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a dedicated HDPE spill-recovery container.
-
Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.
Waste Processing Workflow Diagram
Workflow for the stabilization, segregation, and disposal of 3-Ethenyl-1H-indole waste.
References
-
[2] Title: 3-ethenyl-1H-indole | C10H9N | CID 14532445 - PubChem. Source: nih.gov. URL:
-
[5] Title: 3-Ethenyl-1H-indole - Provisional Peer Reviewed Toxicity Values. Source: epa.gov. URL:
-
[1] Title: 3-Ethenyl-1H-indole CAS 53654-36-7 - For Research. Source: benchchem.com. URL:
-
[4] Title: Hazardous Waste | US EPA. Source: epa.gov. URL:
-
[3] Title: Bis- and Trisindolylmethanes (BIMs and TIMs) | Chemical Reviews. Source: acs.org. URL:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
